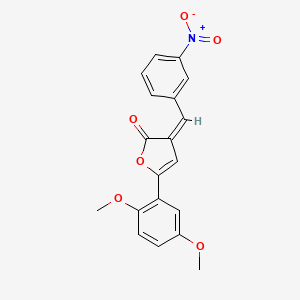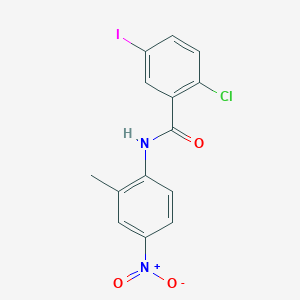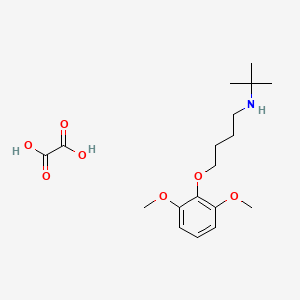
5-(2,5-dimethoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is a synthetic compound with potential applications in scientific research. This compound is also known as DNM-2 and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
DNM-2 induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a key role in the process of programmed cell death. DNM-2 also inhibits the aggregation of beta-amyloid by binding to the protein and preventing it from forming toxic aggregates.
Biochemical and Physiological Effects:
DNM-2 has been shown to have anti-cancer properties in vitro and in vivo. DNM-2 induces apoptosis in cancer cells by activating the caspase pathway. DNM-2 has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The synthesis of DNM-2 is relatively simple and can be carried out in a laboratory setting. DNM-2 has been shown to have anti-cancer properties in vitro and in vivo. However, further studies are needed to determine the efficacy of DNM-2 in the treatment of cancer and Alzheimer's disease.
Future Directions
DNM-2 has potential applications in the treatment of cancer and Alzheimer's disease. Future studies should focus on determining the efficacy of DNM-2 in the treatment of these diseases. Additionally, further studies are needed to determine the mechanism of action of DNM-2 and to identify potential side effects.
Synthesis Methods
The synthesis of DNM-2 involves the condensation of 2,5-dimethoxybenzaldehyde and 3-nitrobenzylideneacetone in the presence of a base. The resulting product is then cyclized to form DNM-2. The synthesis of DNM-2 is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
DNM-2 has been studied for its potential use as an anti-cancer agent. Studies have shown that DNM-2 induces apoptosis in cancer cells by activating the caspase pathway. DNM-2 has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that DNM-2 inhibits the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-6-7-17(25-2)16(11-15)18-10-13(19(21)26-18)8-12-4-3-5-14(9-12)20(22)23/h3-11H,1-2H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOXDZDRZSLIL-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)


![1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4975052.png)
![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)
![1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B4975068.png)
